Anticancer Potency Comparable to Doxorubicin in A549 Cells
In a comparative antiproliferative evaluation of synthesized 2,6-disubstituted pyrazine scaffolds against A549 human non-small cell lung cancer cells, compounds derived from the 2,6-pyrazinediamine core demonstrated IC50 values statistically comparable to the clinical standard doxorubicin. Compound 13a achieved an IC50 of 17 ± 0.5 μg/mL, while doxorubicin exhibited 16 ± 1.3 μg/mL under identical assay conditions [1]. Compound 12a produced an IC50 of 19 ± 0.5 μg/mL, confirming that 2,6-disubstituted pyrazine derivatives achieve potency within the same order of magnitude as a validated chemotherapeutic agent [1].
| Evidence Dimension | Antiproliferative potency (IC50, 24 h exposure) |
|---|---|
| Target Compound Data | Compound 13a (2,6-pyrazinediamine derivative): IC50 = 17 ± 0.5 μg/mL; Compound 12a: IC50 = 19 ± 0.5 μg/mL |
| Comparator Or Baseline | Doxorubicin (clinical standard): IC50 = 16 ± 1.3 μg/mL |
| Quantified Difference | Compound 13a shows 1.06-fold higher IC50 (6% difference) vs. doxorubicin; Compound 12a shows 1.19-fold higher IC50 (19% difference) |
| Conditions | A549 non-small cell lung cancer cell line; 24 h exposure; dose-response curves from at least three independent experiments |
Why This Matters
Demonstrates that 2,6-pyrazinediamine-derived scaffolds achieve potency comparable to a clinical chemotherapeutic agent in vitro, supporting prioritization for further development over other pyrazine substitution patterns lacking such benchmarked activity data.
- [1] Alaa, A.-M.; et al. Anticancer Activity Data of Synthesized 2,6-Disubstituted Pyrazine Scaffolds. Table 2, PMC12099287, 2025. View Source
